molecular formula C10H13BrO2 B1281828 2-(4-Bromophenyl)-2-methylpropane-1,3-diol CAS No. 66810-01-3

2-(4-Bromophenyl)-2-methylpropane-1,3-diol

Cat. No. B1281828
CAS RN: 66810-01-3
M. Wt: 245.11 g/mol
InChI Key: XDJSHHGIWNDIOH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of brominated organic compounds can be complex, involving multiple steps and various reaction mechanisms. For instance, the palladium-catalyzed reaction of 2-hydroxy-2-methylpropiophenone with aryl bromides leads to multiple arylation through C-C and C-H bond cleavages, resulting in tetraarylethanes and diarylisochromanones . Similarly, the Reformatsky reaction with methyl α-bromopropionate produces diastereomeric β-hydroxy esters, which can be further reduced to diols . These methods suggest potential synthetic routes for creating complex brominated structures like 2-(4-Bromophenyl)-2-methylpropane-1,3-diol.

Molecular Structure Analysis

The molecular structure of brominated compounds can be influenced by the presence of substituents and their positions. For example, the electrochemical reduction of 1,2-dibromo-3-(4-substituted)-phenylpropanes shows how substituents affect the reductive cleavage of carbon-bromine bonds and the stabilization of resulting radicals . The stereochemistry of brominated compounds is also crucial, as seen in the synthesis of 4-bromo-1,2,2,3-tetramethyl-1-phenylphosphetanium bromide, where the arrangement of substituents around the four-membered ring is described . These studies provide a foundation for understanding the molecular structure of 2-(4-Bromophenyl)-2-methylpropane-1,3-diol.

Chemical Reactions Analysis

Brominated compounds participate in various chemical reactions. The reductive elimination in vicinal dibromides , the collision-induced dissociation study of bromopropane ions , and the synthesis of bromophenols illustrate the reactivity of brominated compounds. These reactions often involve the cleavage of carbon-bromine bonds and the formation of new structures, which could be relevant to the reactivity of 2-(4-Bromophenyl)-2-methylpropane-1,3-diol.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated compounds are influenced by their molecular structure. For instance, the decomposition of 2-bromo-2-nitropropane-1,3-diol in aqueous base leads to various products through concurrent decomposition pathways . The hydrocarbonylation of prop-2-en-1-ol catalyzed by rhodium complexes produces compounds like 2-methylpropane-1,3-diol , indicating the potential for diverse reactivity and product formation. These studies help in predicting the behavior of 2-(4-Bromophenyl)-2-methylpropane-1,3-diol under different conditions.

Scientific Research Applications

Specific Scientific Field

This compound is studied in the field of Pharmacology and Medicinal Chemistry .

Summary of the Application

These derivatives are synthesized to study their potential as antimicrobial and anticancer agents .

Methods of Application

The molecular structures of the synthesized derivatives were confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental) . They were evaluated for their in vitro antimicrobial activity against bacterial (Gram positive and Gram negative) and fungal species using turbidimetric method and anticancer activity against oestrogen receptor positive human breast adenocarcinoma cancer cell line (MCF7) by Sulforhodamine B (SRB) assay .

Results or Outcomes

The results revealed that compounds d1, d2 and d3 have promising antimicrobial activity. Anticancer screening results indicated that compounds d6 and d7 were found to be the most active ones against breast cancer cell line .

2. 2-(4-Bromophenyl)ethylamine

Specific Scientific Field

This compound is used in the field of Organic Synthesis .

Summary of the Application

2-(4-Bromophenyl)ethylamine is used in the synthesis of pyrazinoisoquinoline derivatives and N-2-(4-bromophenyl)ethyl chloroacetamide. It was also used in the synthesis of alkyl arylamino sufides employing elemental sulfur and various halides .

Results or Outcomes

The outcomes of these synthesis reactions are new compounds, such as pyrazinoisoquinoline derivatives and N-2-(4-bromophenyl)ethyl chloroacetamide .

3. 2-(4-Bromophenyl)-2-methylpropanenitrile

Specific Scientific Field

This compound is used in the field of Chemical Synthesis .

Summary of the Application

2-(4-Bromophenyl)-2-methylpropanenitrile is used in the synthesis of various chemical compounds .

Results or Outcomes

The outcomes of these synthesis reactions are new compounds .

4. Bromophenols

Specific Scientific Field

Bromophenols are studied in the field of Environmental Science and Health Science .

Summary of the Application

Bromophenols are produced by electrophilic halogenation of phenol with bromine. They are found in human environments and are present in human blood and breast milk .

Methods of Application

Bromophenols are detected in human samples through various analytical methods .

Results or Outcomes

Studies have shown that bromophenols derived from brominated flame retardants (BFRs) are present in human blood and breast milk .

Safety And Hazards

Brominated compounds can be hazardous and require careful handling. They may be harmful if swallowed and can cause skin and eye irritation .

Future Directions

The future research directions would depend on the specific properties and potential applications of “2-(4-Bromophenyl)-2-methylpropane-1,3-diol”. Given the reactivity of bromophenyl compounds, it could be a useful building block in organic synthesis .

properties

IUPAC Name

2-(4-bromophenyl)-2-methylpropane-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrO2/c1-10(6-12,7-13)8-2-4-9(11)5-3-8/h2-5,12-13H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDJSHHGIWNDIOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)(CO)C1=CC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60499037
Record name 2-(4-Bromophenyl)-2-methylpropane-1,3-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60499037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Bromophenyl)-2-methylpropane-1,3-diol

CAS RN

66810-01-3
Record name 2-(4-Bromophenyl)-2-methylpropane-1,3-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60499037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of diethyl 2-(4-bromophenyl)-2-methylmalonate (850 mg, 2.6 mmol) in dry THF (5 mL) at 0° C. was added a 1.0M solution of lithium aluminum hydride in THF (2.6 mL, 2.6 mmol). After stirring for 2 h at 0° C., the mixture was quenched by slow addition of water (5 mL). The mixture was made acidic by addition of 1N HCl and was then extracted with dichloromethane (2×20 mL). The organics were combined, dried over Na2SO4 and evaporated to give 2-(4-bromophenyl)-2-methylpropane-1,3-diol (500 mg, 79%) 1H NMR (400 MHz, DMSO-d6) δ 7.47-7.43 (m, 2H), 7.35-7.32 (m, 2H), 4.59-4.55 (m, 2H), 3.56-3.51 (m, 4H), 1.17 (s, 3H).
Quantity
850 mg
Type
reactant
Reaction Step One
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0 (± 1) mol
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5 mL
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2.6 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
Y Rew, X Du, J Eksterowicz, H Zhou… - Journal of Medicinal …, 2018 - ACS Publications
The glucocorticoid receptor (GR) has been linked to therapy resistance across a wide range of cancer types. Preclinical data suggest that antagonists of this nuclear receptor may …
Number of citations: 26 pubs.acs.org
FRS Alves, RM Couñago, S Laufer - International Journal of Molecular …, 2020 - mdpi.com
This paper focuses on new derivatives bearing an oxetane group to extend accessible chemical space for further identification of kinase inhibitors. The ability to modulate kinase activity …
Number of citations: 3 www.mdpi.com

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